Cas no 1235001-88-3 (6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-one)

6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-one structure
1235001-88-3 structure
商品名:6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-one
CAS番号:1235001-88-3
MF:C17H19N3O2
メガワット:297.351663827896
CID:6245523
PubChem ID:49704556

6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-one
    • AKOS024516472
    • F5652-1789
    • 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
    • 6-methyl-2-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one
    • 1235001-88-3
    • 6-methyl-2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
    • インチ: 1S/C17H19N3O2/c1-12-5-7-15-14(10-12)4-3-9-19(15)17(22)11-20-16(21)8-6-13(2)18-20/h5-8,10H,3-4,9,11H2,1-2H3
    • InChIKey: ZQSXLWPYTZVBTA-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN1C(C=CC(C)=N1)=O)N1C2C=CC(C)=CC=2CCC1

計算された属性

  • せいみつぶんしりょう: 297.147726857g/mol
  • どういたいしつりょう: 297.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 526
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 53Ų

6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5652-1789-2mg
6-methyl-2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
1235001-88-3
2mg
$88.5 2023-09-09
Life Chemicals
F5652-1789-5mg
6-methyl-2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
1235001-88-3
5mg
$103.5 2023-09-09
Life Chemicals
F5652-1789-25mg
6-methyl-2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
1235001-88-3
25mg
$163.5 2023-09-09
Life Chemicals
F5652-1789-2μmol
6-methyl-2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
1235001-88-3
2μmol
$85.5 2023-09-09
Life Chemicals
F5652-1789-1mg
6-methyl-2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
1235001-88-3
1mg
$81.0 2023-09-09
Life Chemicals
F5652-1789-30mg
6-methyl-2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
1235001-88-3
30mg
$178.5 2023-09-09
Life Chemicals
F5652-1789-15mg
6-methyl-2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
1235001-88-3
15mg
$133.5 2023-09-09
Life Chemicals
F5652-1789-20mg
6-methyl-2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
1235001-88-3
20mg
$148.5 2023-09-09
Life Chemicals
F5652-1789-75mg
6-methyl-2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
1235001-88-3
75mg
$312.0 2023-09-09
Life Chemicals
F5652-1789-10μmol
6-methyl-2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
1235001-88-3
10μmol
$103.5 2023-09-09

6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-one 関連文献

6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-oneに関する追加情報

Introduction to 6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-one (CAS No. 1235001-88-3)

6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-one is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridazine class of heterocyclic molecules, which are known for their broad spectrum of biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly its fused tetrahydroquinoline and dihydropyridazine moieties, make it a promising candidate for further investigation in drug discovery and development.

The chemical structure of 6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-one (CAS No. 1235001-88-3) incorporates a methyl group at the 6-position of the tetrahydroquinoline ring, which is a common substitution pattern observed in bioactive molecules. This substitution can influence the electronic properties of the molecule and may enhance its binding affinity to biological targets. Additionally, the presence of an oxoethyl side chain attached to the dihydropyridazine core introduces additional functional groups that can participate in hydrogen bonding or other non-covalent interactions with biological receptors.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridazine derivatives due to their ability to modulate various biological pathways. The tetrahydroquinoline scaffold is particularly noteworthy as it is found in several naturally occurring alkaloids that exhibit significant pharmacological effects. For instance, compounds derived from tetrahydroquinoline have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of this motif into 6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl-2,3-dihydropyridazin-3-one suggests that this compound may exhibit similar or even enhanced biological activities.

The dihydropyridazine component of the molecule is another key structural feature that contributes to its potential therapeutic utility. Dihydropyridazines have been reported to exhibit a range of biological activities, including vasodilation effects similar to those observed with calcium channel blockers. Furthermore, they have been investigated for their potential role in inhibiting specific enzymes or receptors involved in inflammatory and degenerative diseases. The combination of these two heterocyclic systems in 6-methyl-2-2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-y l)-2-o x o ethyl - 2 , 3 - dihydrop y ridazin - 3 - one (CAS No. 1235001 - 88 - 3) may synergistically enhance its pharmacological profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules with biological targets with greater accuracy. These computational tools have been instrumental in designing and optimizing novel drug candidates like 6-methyl - 2 - 2 - ( 6 - m ethyl - 1 , 2 , 3 , 4 - tetr a hy droquino lin - 1 - yl ) - 2 - ox o ethyl - 2 , 3 - dihydrop y ridazin e - 3 - one (CAS No. 1235001 - 88 - 3). By leveraging these technologies, researchers can identify key structural features that contribute to binding affinity and selectivity, thereby accelerating the drug discovery process.

The synthesis of 6-methyl - 2 - 2 - ( 6 - m ethyl - 1 , 2 , 3 , 4 - tetr a hy droquino lin - 1 yl ) - 2 ox o ethyl -- dihydrop y ridazin e--one (CAS No.12350018883) presents unique challenges due to its complex structural framework. However, modern synthetic methodologies have made significant strides in facilitating the construction of such intricate molecules. Techniques such as multi-step organic synthesis, coupled with catalytic transformations, have enabled chemists to assemble complex heterocyclic systems efficiently. Additionally, advances in green chemistry principles have encouraged the development of more sustainable synthetic routes, reducing waste and minimizing environmental impact.

The pharmacological evaluation of 6-methyl--22(61methyl-l234tetr hydro quinol--lYI)-22 oxo ethyl--23 dihy dro py rid az ine--one (CAS No123508813) is currently underway in several research laboratories worldwide。 Preliminary studies suggest that this compound exhibits promising activity against various disease models, including inflammation, neurodegeneration, and cancer。 These early findings are encouraging and warrant further investigation into its mechanism of action and potential therapeutic applications.

In conclusion, 6-meth yl --22(61m ethyl-l234tetr hydro quinol--lYI)--22 ox o ethyl --23 dihy dro py rid az ine--one (CAS No123508813) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents。 Its unique combination of heterocyclic moieties, coupled with recent advancements in synthetic chemistry and computational biology, positions it as a promising candidate for future drug development efforts。 As research continues to uncover new biological activities and mechanisms, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.